chemical structure and exact mass of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
chemical structure and exact mass of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
An In-Depth Technical Guide to the Chemical Structure and Exact Mass of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and analysis of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine. This arylpiperazine derivative is of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in centrally acting agents. This document details its molecular structure, exact mass, and key physicochemical properties. Furthermore, it outlines a robust, field-proven protocol for its characterization using high-resolution mass spectrometry (HRMS), providing the scientific rationale behind the experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for their work.
Introduction: The Significance of Arylpiperazines in Modern Drug Discovery
The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). These compounds are known to interact with a variety of neurotransmitter receptors, including serotonergic and dopaminergic receptors.[1] The specific substitution pattern on the aryl ring and the nature of the side chain extending from the second nitrogen of the piperazine ring are critical determinants of pharmacological activity. The title compound, {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, combines the 2,5-dimethylphenyl-piperazine moiety with a propylamine side chain, suggesting its potential as a modulator of CNS targets. A thorough understanding of its chemical identity and properties is the foundational first step in any drug development campaign.
Molecular Structure and Physicochemical Properties
The chemical structure of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is defined by a piperazine ring linked to a 2,5-dimethylphenyl group at one nitrogen and a propylamino group at the other.
Chemical Structure
The systematic IUPAC name for this compound is 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-amine. The structure is illustrated in the following diagram:
Caption: Chemical structure of 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-amine.
Physicochemical Data Summary
A precise determination of the physicochemical properties is crucial for drug development, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅N₃ | Calculated |
| Molecular Weight | 247.38 g/mol | Calculated |
| Exact Mass | 247.204848 Da | Calculated |
| IUPAC Name | 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-amine |
Characterization by High-Resolution Mass Spectrometry
The definitive identification and structural confirmation of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine rely on advanced analytical techniques. High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass and elemental composition, while tandem mass spectrometry (MS/MS) provides structural insights through fragmentation analysis.
Experimental Protocol: HRMS Analysis
This protocol outlines a standardized workflow for the characterization of the title compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Instrumentation:
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Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS (or equivalent)
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Ion Source: Electrospray Ionization (ESI)
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Liquid Chromatography System: Agilent 1290 Infinity II LC System (or equivalent)
Protocol Steps:
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Sample Preparation:
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Accurately weigh approximately 1 mg of the synthesized compound.
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Dissolve in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
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Perform serial dilutions to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis. The formic acid serves to protonate the basic nitrogen atoms of the piperazine and terminal amine, enhancing ionization efficiency.
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Liquid Chromatography:
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Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: 5% B to 95% B over 5 minutes. This gradient ensures the elution of the compound with good peak shape and separation from potential impurities.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 2 µL.
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Mass Spectrometry:
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Ionization Mode: Positive ESI.
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Gas Temperature: 325 °C.
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Drying Gas Flow: 8 L/min.
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Nebulizer Pressure: 35 psig.
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Sheath Gas Temperature: 350 °C.
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Sheath Gas Flow: 11 L/min.
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Capillary Voltage: 3500 V.
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Mass Range: 50-500 m/z.
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Acquisition Rate: 2 spectra/s.
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Tandem Mass Spectrometry (MS/MS):
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Perform targeted MS/MS on the protonated molecule [M+H]⁺.
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Collision Energy: 20 eV (this can be optimized to achieve a rich fragmentation pattern). The collision energy is a critical parameter that dictates the extent of fragmentation.
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Data Interpretation and Expected Results
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Full Scan MS: The high-resolution full scan mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value that matches the calculated exact mass of C₁₅H₂₆N₃⁺ (248.212123 Da) within a 5 ppm mass accuracy threshold.
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MS/MS Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragment ions for arylpiperazines include the cleavage of the piperazine ring and the side chain.[2] Common fragmentation pathways for related structures suggest the formation of ions corresponding to the protonated arylpiperazine moiety and fragments from the propylamino side chain.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the characterization of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine by LC-HRMS.
Synthesis Considerations
The synthesis of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine can be achieved through several established routes for N-alkylation of piperazines. A common and effective method involves the reaction of 1-(2,5-dimethylphenyl)piperazine with a suitable three-carbon electrophile bearing a protected amine or a precursor functional group.
For instance, a plausible synthetic route would be the nucleophilic substitution reaction between 1-(2,5-dimethylphenyl)piperazine and 3-bromopropanenitrile, followed by the reduction of the nitrile to the primary amine.[3] The choice of reducing agent, such as lithium aluminum hydride or catalytic hydrogenation, is crucial for achieving high yields and purity.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, exact mass, and analytical characterization of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine. The provided protocols and theoretical considerations offer a solid foundation for researchers working with this and related arylpiperazine compounds. The combination of high-resolution mass spectrometry and tandem mass spectrometry is a powerful tool for the unambiguous identification and structural elucidation of such novel chemical entities, which is a critical step in the early stages of drug discovery and development.
References
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Wang, L., Wang, Z., Li, Y., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. ACS Chemical Neuroscience, 12(1), 119-130. [Link]
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de la Torre-López, E., Alarcón-Sánchez, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3169. [Link]
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Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Electronic Theses and Dissertations. [Link]
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Patel, K., & Serajuddin, A. T. M. (2018). Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. ResearchGate. [Link]
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Li, Y., Jia, W., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(5), 565-573. [Link]
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Molbase. (n.d.). Synthesis of c) 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(triphenylmethyl)propanamine. Molbase. [Link]
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PubChem. (n.d.). 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2,5-dimethylphenyl)piperazino]propan-1-one. PubChem. [Link]
- Google Patents. (2019).
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